molecular formula C7H8IN B181653 4-Iodobenzylamine CAS No. 39959-59-6

4-Iodobenzylamine

Cat. No.: B181653
CAS No.: 39959-59-6
M. Wt: 233.05 g/mol
InChI Key: KCGZGJOBKAXVSU-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Iodobenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various substituted benzylamines.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It finds applications in the production of dyes, agrochemicals, and other specialty chemicals.

Safety and Hazards

4-Iodobenzylamine is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzylamine can be synthesized through several methods. One common route involves the reduction of 4-iodonitrobenzene to 4-iodoaniline, followed by a reductive amination with formaldehyde and hydrogen gas to yield this compound. Another method involves the direct iodination of benzylamine using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form benzylamine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products:

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include 4-iodobenzaldehyde or 4-iodobenzoic acid.

    Reduction: Products include benzylamine derivatives.

Mechanism of Action

The mechanism of action of 4-iodobenzylamine depends on its specific application. In organic synthesis, it acts as a nucleophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Bromobenzylamine
  • 4-Chlorobenzylamine
  • 4-Methoxybenzylamine
  • 3-Iodobenzylamine

Comparison: 4-Iodobenzylamine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and methoxy counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it more suitable for specific synthetic applications.

Properties

IUPAC Name

(4-iodophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGZGJOBKAXVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372118
Record name 4-IODOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-59-6
Record name 4-Iodobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39959-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-IODOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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